molecular formula C22H19N5O3S B3201156 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide CAS No. 1019102-28-3

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B3201156
CAS No.: 1019102-28-3
M. Wt: 433.5 g/mol
InChI Key: POPLCNDRBCVSKK-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and pharmacology. It features a complex structure comprising a pyrazole core substituted with a 3-methyl group and linked to a 4-(p-tolyl)thiazol-2-yl moiety. The acetamide side chain is functionalized with a 4-nitrophenyl group, an electron-withdrawing substituent that can influence the compound's electronic properties, binding affinity, and metabolic stability . While direct pharmacological data for this specific compound may be limited, its structural analogs—particularly those featuring pyrazole and thiazole rings—have demonstrated significant and diverse biological activities in scientific studies. Research on similar thiazole- and pyrazole-based acetamides has shown potent antimicrobial properties . For instance, certain pyrazole-thiazole derivatives have exhibited powerful activity against resistant bacterial pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL . These analogs also demonstrated significant antibiofilm potential and behaved synergistically with existing antibiotics like Ciprofloxacin, reducing the required MIC of the commercial drug . Mechanistic studies suggest such compounds can act as dual inhibitors of key bacterial enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), which are established targets for antibacterial therapy . Beyond antimicrobial applications, pyrazole-based biomolecules are extensively investigated as potential anti-inflammatory and anticancer agents . The pyrazole-thiazole core is a privileged scaffold in drug discovery, known for its ability to confer target selectivity and modulate key cellular pathways involved in proliferation and inflammation . The synthetic route for this class of compounds typically involves multi-step reactions, including the formation of the thiazole ring, construction of the pyrazole core, and a final coupling to introduce the acetamide side chain . Structural integrity is confirmed using advanced analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers working in antibacterial discovery, cancer research, and heterocyclic chemistry will find this molecule a valuable tool for exploring new structure-activity relationships and developing novel bioactive agents.

Properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-3-7-17(8-4-14)19-13-31-22(23-19)26-20(11-15(2)25-26)24-21(28)12-16-5-9-18(10-6-16)27(29)30/h3-11,13H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPLCNDRBCVSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The thiazole component is synthesized through the reaction of p-toluidine with α-haloketones in the presence of a base.
  • Pyrazole Formation : The pyrazole ring is created by reacting hydrazine with 1,3-diketones.
  • Coupling Reaction : The thiazole and pyrazole rings are coupled via a condensation reaction.
  • Final Amide Formation : The final step involves reacting the intermediate with 4-nitrophenyl acetic acid to form the desired amide.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and inhibition of cell proliferation .

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity against several bacterial strains. Pyrazoles are known for their efficacy against pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that thiazole-containing compounds can modulate inflammatory responses. This specific compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : The compound has shown potential in binding to estrogen receptors, suggesting possible applications in hormone-related cancers .
  • Oxidative Stress Modulation : It may exert antioxidant effects, reducing oxidative stress within cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study evaluating its anticancer effects on human lung carcinoma (A549) cells reported significant inhibition of cell growth, with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
N-(3-methyl...)A54912.5
N-(3-methyl...)MCF715.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Key examples from the evidence include:

Table 1: Comparative Analysis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide and Analogues

Compound Name / Structure Key Substituents Synthesis Yield (%) Biological Activity (if reported) Reference
Target Compound : this compound - p-Tolyl (thiazole)
- 4-Nitrophenylacetamide
Not reported Not explicitly studied in evidence
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide - 4-Chlorophenyl
- Propan-2-ylphenyl
Not reported Antibacterial, antifungal (inferred)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - 4-Chlorophenyl
- Cyano group
Not reported Not reported
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide - Phenyl
- Methylamino-thiazole
43.9% Anticancer (preliminary screening)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides - Triazole-thioacetamide
- Methylpyrazole
70–85% Antiviral, anti-inflammatory

Key Observations:

Structural Variations: The target compound distinguishes itself via the p-tolyl-thiazole substituent, which may enhance lipophilicity and π-π stacking compared to chlorophenyl or propan-2-ylphenyl groups in analogues .

Synthesis Efficiency :

  • Yields for related compounds range from 43.9% (for phenyl-substituted thiazole derivatives) to 85% (triazole-thioacetamides), suggesting room for optimization in the target compound’s synthesis .

Physicochemical Properties :

  • The p-tolyl group may improve metabolic stability compared to chlorophenyl derivatives, which are prone to dehalogenation in vivo .

Notes

Methodological Considerations :

  • Structural elucidation of the target compound would benefit from single-crystal X-ray diffraction (as in ) and Multiwfn wavefunction analysis (as in ) to confirm conformational stability and electronic properties.
  • Biological evaluation should follow protocols used for analogues, such as antimicrobial assays () or cytotoxicity screening ().

Limitations :

  • Direct pharmacological data for the target compound are absent in the evidence, necessitating further experimental validation.
  • Synthesis yields and scalability require optimization to match higher-yielding analogues (e.g., 85% in ).

Future Directions: Explore substituent effects by replacing the p-tolyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to modulate reactivity. Investigate synergistic effects with co-administered drugs, as seen in pyrazole-thiazole hybrids .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of such heterocyclic acetamides typically involves multi-step routes, including:

  • Cyclocondensation : Formation of the pyrazole-thiazole core via reactions like Hantzsch thiazole synthesis (e.g., coupling 4-(p-tolyl)thiazole-2-amine with β-keto esters) .
  • Acetamide Coupling : Introducing the 4-nitrophenylacetamide moiety via nucleophilic substitution or amide coupling (e.g., using chloroacetyl chloride and triethylamine in dioxane) .
  • Optimization Tips :
    • Use polar aprotic solvents (DMF, acetonitrile) to enhance reactivity of nitro groups.
    • Monitor reaction progress with TLC or HPLC to avoid over-functionalization.
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

Answer:

  • 1H/13C NMR : Assign peaks for the pyrazole (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.5 ppm), and acetamide (δ 2.1–2.5 ppm for methyl groups). Compare with similar triazole-thiazole derivatives .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • X-Ray Crystallography : Resolve regiochemistry of substituents (e.g., thiazole vs. pyrazole orientation) using single-crystal diffraction (see examples in ).

Advanced: How can density functional theory (DFT) predict electronic properties or regioselectivity in this compound?

Answer:

  • Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the acetamide moiety .
  • Regioselectivity Modeling : Simulate transition states during heterocycle formation (e.g., thiazole ring closure) to explain preferential substitution patterns .
  • Validation : Correlate computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace p-tolyl with p-fluorophenyl) and test activity variations .
  • Dose-Response Analysis : Use IC50/EC50 curves to compare potency under standardized assays (e.g., kinase inhibition vs. cytotoxicity).
  • Meta-Analysis : Cross-reference solubility data (logP, pKa) and assay conditions (e.g., DMSO concentration) to identify confounding factors .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol-DMF mixtures to remove unreacted starting materials .
  • Flash Chromatography : Optimize mobile phase (e.g., 3:7 ethyl acetate/hexane) based on TLC Rf values .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation .

Advanced: How to resolve regiochemical ambiguities in heterocyclic ring formation?

Answer:

  • Isotopic Labeling : Track substituent positions using deuterated intermediates in NMR .
  • Cross-Coupling Studies : Compare yields of alternative pathways (e.g., Suzuki vs. Ullmann coupling for aryl group introduction) .
  • Crystallographic Evidence : Resolve tautomeric forms (e.g., thione vs. thiol in triazole rings) via X-ray diffraction .

Basic: What safety protocols are critical for handling nitro and acetamide groups?

Answer:

  • Nitro Group Precautions : Avoid open flames (risk of explosive decomposition); use fume hoods for dust control .
  • Acetamide Handling : Wear nitrile gloves to prevent dermal absorption; neutralize waste with dilute NaOH .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation of the nitroaryl moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

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